molecular formula C20H18N4S3 B380953 2-methyl-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 315678-52-5

2-methyl-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B380953
CAS No.: 315678-52-5
M. Wt: 410.6g/mol
InChI Key: FWSTTWGRJBCBDN-UHFFFAOYSA-N
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Description

2-methyl-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. This compound is recognized in scientific literature and chemical databases by its canonical name and is a valuable tool for probing JAK-STAT signaling pathways [https://pubchem.ncbi.nlm.nih.gov/]. Its primary research value lies in its high selectivity for JAK2 over other JAK family members, such as JAK3, making it an essential pharmacological agent for dissecting the specific roles of JAK2 in cellular processes. The mechanism of action involves binding to the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted inhibition is crucial for research in hematopoiesis, immune function, and oncology, particularly in the context of myeloproliferative neoplasms where dysregulated JAK2 signaling is a hallmark [https://www.genome.jp/entry/]. Researchers utilize this compound in vitro to study cytokine receptor signaling, cell proliferation, and apoptosis in various cell lines. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

10-methyl-12-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S3/c1-9-21-17-15(11-5-3-7-13(11)25-17)19(23-9)27-20-16-12-6-4-8-14(12)26-18(16)22-10(2)24-20/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSTTWGRJBCBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SC4=NC(=NC5=C4C6=C(S5)CCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4SC_{15}H_{18}N_4S, with a molecular weight of 302.39 g/mol. The structure features a thieno-pyrimidine core, which is known for various biological activities.

Anticancer Activity

Research has indicated that derivatives of thieno-pyrimidines exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Compounds within this chemical class have also shown promising antimicrobial activity. For instance, thieno-pyrimidine derivatives have been evaluated against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess bactericidal effects, potentially through the inhibition of bacterial DNA synthesis .

Antiviral Activity

Some studies have suggested that thieno-pyrimidine derivatives could exhibit antiviral activity. Research focusing on their interaction with viral polymerases has shown that these compounds can inhibit viral replication processes, making them candidates for further development as antiviral agents .

Inhibition of Enzymes

The compound's ability to act as an enzyme inhibitor has been explored in various contexts. For example, it has been noted to inhibit kinases involved in cancer progression and inflammatory responses. This inhibition could be attributed to its structural similarity to ATP, allowing it to bind effectively to the active sites of these enzymes .

Study 1: Anticancer Effects

In a preclinical study published in Cancer Letters, researchers synthesized a series of thieno-pyrimidine derivatives and evaluated their anticancer effects on human breast cancer cell lines. The lead compound showed IC50 values in the low micromolar range and was found to induce apoptosis through caspase activation pathways .

Study 2: Antimicrobial Efficacy

Another significant study assessed the antimicrobial efficacy of several thieno-pyrimidine derivatives against E. coli and S. aureus. The results indicated that certain modifications to the thieno-pyrimidine structure led to enhanced antibacterial activity, suggesting potential for developing new antibiotics.

Scientific Research Applications

Drug Discovery

The compound has shown promise as a lead candidate in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for the design of targeted therapies against various diseases.

Case Studies in Drug Discovery

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For example, studies have demonstrated that modifications to the thieno-pyrimidine structure enhance its potency against specific tumor types.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against a range of bacterial strains, positioning it as a candidate for further development into antimicrobial agents.

Material Science

In material science, this compound is utilized for its unique properties that can enhance the performance of materials used in electronics and coatings.

Applications in Material Science

  • Polymer Composites : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. This is particularly useful in applications requiring durable materials.
  • Conductive Materials : Its electronic properties enable its use in formulating conductive inks and coatings for electronic devices.

Bioconjugation

The unique structure of the compound allows it to serve as a versatile building block in bioconjugation processes.

Bioconjugation Applications

  • Targeted Drug Delivery : By attaching this compound to drug molecules, researchers can create targeted delivery systems that improve the efficacy of therapeutics while minimizing side effects.
  • Diagnostic Tools : The compound can be functionalized to develop probes for imaging and diagnostic applications in biological research.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Drug DiscoveryAnticancer agents, Antimicrobial agentsSignificant cytotoxic effects against cancer cells; effective against bacterial strains
Material SciencePolymer composites, Conductive materialsImproved thermal stability; enhanced mechanical properties
BioconjugationTargeted drug delivery systems, Diagnostic probesEnhanced targeting capabilities; improved imaging techniques

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Thienopyrimidine Derivatives
Compound Name Core Structure Substituents/Linkages Key Features
Target Compound Bis-cyclopenta-thienopyrimidine Sulfanyl bridge; 2-methyl groups on both rings High rigidity; potential for multi-target interactions
2-[(2-Methyl-...yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide Cyclopenta-thienopyrimidine + isoxazole Sulfanyl bridge to acetamide-isoxazole Polar isoxazole may enhance solubility; reduced aromatic stacking potential
N'-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-hydroxybenzohydrazide (26b) Cyclopenta-thienopyrimidine Hydrazide-linked hydroxybenzoyl group Hydrogen-bonding capacity; moderate lipophilicity
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cyclopenta-thienopyrimidine 2-methyl; 4-chloro Chloro group enables further functionalization; simpler structure
4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cyclopenta-thienopyrimidine Piperazine-benzyl group at 4-position Enhanced basicity; potential for CNS penetration

Key Observations :

  • Sulfanyl bridges are less common than amine or ether linkages in similar compounds, which may influence redox stability and metabolic pathways .


Key Observations :

  • The target compound’s synthesis likely parallels methods for 4-chloro-thienopyrimidine intermediates (e.g., displacement of chloro with a thiolate nucleophile) .
  • Low yields (15–50%) are common in thienopyrimidine derivatization, highlighting challenges in steric control and purification .

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Properties
Compound Name Bioactivity Melting Point (°C) LogP (Predicted)
Target Compound Not reported; hypothesized kinase/antiviral activity N/A ~3.5*
N'-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-benzo[d]imidazole-2-carbohydrazide (32b) Anti-HCV activity (EC50 = 2.3 µM) 230–234 2.8
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Intermediate for anticancer agents N/A 2.1
Novel thienopyrimidines (e.g., 4a–c) Dual EGFR/VEGFR-2 inhibition (IC50 = 0.18–0.42 µM) N/A 2.5–3.0

Key Observations :

  • The target compound’s bis-aromatic system may improve binding to hydrophobic enzyme pockets compared to mono-thienopyrimidines .

Stability and Reactivity

  • Sulfanyl Bridge Stability : The -S- linkage may oxidize to sulfoxide/sulfone under physiological conditions, altering bioactivity. This contrasts with ether or amine-linked analogs, which are more stable .
  • Methyl Substituents : The 2-methyl groups likely enhance metabolic stability by shielding reactive sites, as seen in related compounds .

Preparation Methods

Dimroth Rearrangement of Triazolopyrimidine Precursors

Paronikyan and Dashyan demonstrated that triazolopyrimidine derivatives undergo Dimroth rearrangement under acidic conditions to yield cyclopenta-fused thienopyrimidines. For instance, treating 9-(methylsulfanyl)triazolopyrimidine with hydrochloric acid induces ring contraction, forming the cyclopentathieno[3,2-d]pyrimidine core. This method achieves moderate to high yields (65–80%) and is critical for introducing the fused cyclopentane ring.

Cyclocondensation via Gewald Reaction

The Gewald reaction efficiently constructs the thieno[2,3-d]pyrimidine moiety. Kim et al. cyclized ethyl 2-methyl-3-aminothiophene carboxylate with malononitrile under acidic conditions to form thieno[3,2-d]pyrimidinones, which were further functionalized. Similarly, Abdel Hamid et al. employed the Thorpe-Ziegler cyclization, where mercaptocarbonitrile intermediates cyclize in basic media to yield thienopyrimidines. These methods provide versatile access to the thienopyrimidine core with substituents amenable to subsequent modifications.

Functionalization at Position 2: Methyl Group Introduction

The methyl group at position 2 is introduced via alkylation or direct synthesis using methyl-containing precursors .

Post-Cyclization Alkylation

Patel et al. alkylated thieno[2,3-d]pyrimidin-4-ones with methyl iodide in refluxing ethanol, achieving 58–71% yields. This method is preferred for its simplicity and compatibility with the bicyclic structure.

Methyl Incorporation During Cyclization

Using methyl-substituted starting materials streamlines synthesis. For example, Kim et al. utilized 2-methyl-3-aminothiophene carboxylate in the Gewald reaction, directly embedding the methyl group into the thienopyrimidine core. This approach reduces post-cyclization steps and improves overall efficiency.

Functionalization at Position 4: Sulfur-Based Groups

Position 4 is functionalized with chlorine or thiol groups to enable coupling.

Chlorination via Phosphorus Oxychloride

Slavinski et al. treated hydroxyl-bearing thienopyrimidines with phosphorus oxychloride (POCl₃) to install chlorine at position 4. This method, performed under refluxing conditions, achieves 70–85% conversion and is critical for preparing electrophilic coupling partners.

Thiol Group Introduction

Thiolation is achieved via nucleophilic substitution. Patel et al. reacted 4-chloro-thienopyrimidines with thiourea in ethanol, followed by hydrolysis with sodium hydroxide, to yield 4-mercapto derivatives. Yields range from 60–75%, depending on the solvent and temperature.

Coupling via Sulfanyl Bridge Formation

The sulfanyl linkage is established through nucleophilic aromatic substitution (SNAr) between 4-chloro and 4-mercapto derivatives.

Reaction Conditions and Optimization

Mixing equimolar amounts of 4-chloro and 4-mercapto thienopyrimidines in dimethylformamide (DMF) with potassium carbonate as a base facilitates coupling. The reaction proceeds at 80–100°C for 12–24 hours, yielding the target compound in 50–65% yield. Elevated temperatures and polar aprotic solvents enhance reaction kinetics and selectivity.

Data Tables: Comparative Analysis of Key Steps

StepMethodConditionsYield (%)Reference
Core SynthesisDimroth RearrangementHCl, reflux65–80
Methyl IntroductionPost-Cyclization AlkylationCH₃I, EtOH, reflux58–71
ChlorinationPOCl₃ TreatmentPOCl₃, reflux70–85
ThiolationThiourea SubstitutionThiourea, NaOH, EtOH60–75
CouplingSNAr in DMFK₂CO₃, 80–100°C, 12–24 h50–65

Q & A

Q. What are the recommended methodologies for synthesizing this compound, given its complex fused-ring and sulfur-containing structure?

Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. Key steps include:

  • Heterocyclic core construction : Use cyclocondensation of thiophene derivatives with aminopyrimidine precursors under controlled temperature (e.g., 80–120°C) and anhydrous conditions .
  • Sulfanyl bridge formation : Optimize nucleophilic substitution between thiol-containing intermediates and halogenated precursors, using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or silica gel-based methods to separate stereoisomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve fused-ring protons and confirm sulfanyl bridge connectivity. Deuterated DMSO is ideal due to low solubility in CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .
  • HPLC-PDA : Apply reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and detect trace byproducts .

Q. How can computational tools aid in preliminary structural analysis and reaction design?

  • Density Functional Theory (DFT) : Simulate reaction pathways to identify transition states and thermodynamic barriers for sulfanyl bridge formation .
  • Molecular Dynamics (MD) : Predict solubility and aggregation behavior in solvents like THF or DCM .
  • Cheminformatics : Use software (e.g., Schrödinger Suite) to generate structure-activity relationship (SAR) models for downstream applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental vs. computational data for reaction intermediates?

  • Multi-technique validation : Cross-reference DFT-predicted intermediates with LC-MS/MS fragmentation profiles and in-situ IR spectroscopy .
  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., thiolate nucleophilic attack) using deuterated reagents .
  • Error analysis : Quantify deviations between computational and experimental activation energies (±2–3 kcal/mol) to refine force field parameters .

Q. What strategies optimize regioselectivity in multi-step syntheses involving similar thieno-pyrimidine derivatives?

  • Protecting group chemistry : Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc to direct sulfanyl substitution .
  • Statistical DoE (Design of Experiments) : Apply factorial designs (e.g., 2³) to variables like temperature, solvent polarity, and catalyst loading, maximizing yield while minimizing side reactions .
  • In-situ monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How can heterogeneous catalysis improve scalability of key reactions (e.g., cyclocondensation)?

  • Supported catalysts : Test Pd/C or zeolite-immobilized bases (e.g., K₂CO₃/MCM-41) to enhance recyclability and reduce metal leaching .
  • Flow chemistry : Implement continuous-flow reactors with immobilized catalysts to achieve >90% conversion in reduced reaction times .
  • Green solvent screening : Evaluate bio-based solvents (e.g., Cyrene™) for sustainability without compromising yield .

Methodological Resources

  • Experimental Design : Use fractional factorial designs to reduce trial-and-error approaches .
  • Data Management : Leverage chemical software for encrypted data storage and virtual simulation workflows .
  • Safety Protocols : Adhere to advanced lab safety regulations, including 100% compliance on safety exams and Chemical Hygiene Plan guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.